REACTION_CXSMILES
|
Br[C:2]1[C:11]([CH3:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:13])[CH:8]=2)[C:3]=1[OH:14].CCN(CC)CC>CCO.[Pd]>[CH3:12][C:11]1[CH:2]=[C:3]([OH:14])[C:4]2[C:9]([CH:10]=1)=[CH:8][C:7]([CH3:13])=[CH:6][CH:5]=2
|
Type
|
CUSTOM
|
Details
|
the slurry stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
before filtering the solution through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
WASH
|
Details
|
The organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified on Isco silica gel column chromatography (0-35% EtOAc/hex)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C2=CC=C(C=C2C1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |